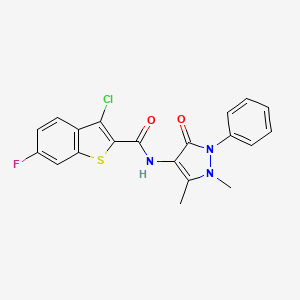

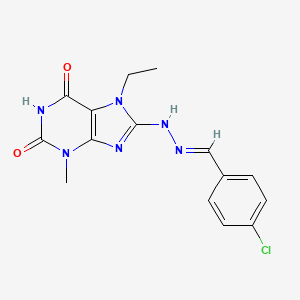

![molecular formula C18H9Cl2F3N4 B2358129 2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine CAS No. 1092345-64-6](/img/structure/B2358129.png)

2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They are part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One approach involves the Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles . Another method uses the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of the synthesized compounds can be confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using IR, 1H NMR, and 13C NMR .科学的研究の応用

Antitumor Activities

Research into pyrazolo[1,5-a]pyrimidine derivatives has indicated their potential as antitumor agents. For instance, Xin (2012) synthesized 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide and found it to display good antitumor activities (Xin, 2012). Additionally, Liu et al. (2020) reported the synthesis of a compound with similar structure, which showed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting promising anticancer activities (Liu, Zhao, & Lu, 2020).

Biological Applications of Organometallic Complexes

Varma et al. (2020) synthesized neutral rhenium(I) complexes with pyrazolo[1,5-a]pyrimidine and observed potent cytotoxic nature against HCT116 cells, some showing better activity than standard drugs like cisplatin (Varma, Pandya, Vaidya, Pathak, Bhatt, & Patel, 2020).

Antimicrobial and Antiulcer Activity

A study by Doria et al. (1986) on a related compound indicated significant antiulcer activity (Doria, Passarotti, Sala, Magrini, Sberze, Tibolla, Ceserani, & Castello, 1986). Also, Ahmed, Elgemeie, and Azzam (2023) synthesized new pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, which might have potential antimicrobial applications (Ahmed, Elgemeie, & Azzam, 2023).

Structural and Chemical Properties

Studies on the structural and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives have been conducted to understand their potential applications. For example, Portilla, Quiroga, Cobo, Low, and Glidewell (2005) explored the hydrogen-bonded chains in various pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their molecular interactions (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Synthesis and Receptor Affinity

Research by Harden, Quinn, and Scammells (1991) into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine revealed their potential for adenosine receptor affinity, which may have implications for the development of therapeutic agents (Harden, Quinn, & Scammells, 1991).

作用機序

Safety and Hazards

将来の方向性

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of more potent and efficacious anticancer drugs with pyrazolo[1,5-a]pyrimidine scaffold . This includes the use of different synthetic pathways for the preparation and post-functionalization of this functional scaffold .

特性

IUPAC Name |

2-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F3N4/c19-12-3-1-10(2-4-12)14-8-16-24-6-5-15(27(16)26-14)17-13(20)7-11(9-25-17)18(21,22)23/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMYQDLWOIAJJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)

![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)

![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)

![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)